2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
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Overview
Description
2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a complex organic compound that features a quinoline core, a thiophene ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin with an aryl methyl ketone in the presence of a base.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with a sulfur source such as phosphorus pentasulfide.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol reacts with an appropriate leaving group on the quinoline core.
Final Coupling: The final step involves coupling the thiophene-quinoline intermediate with the phenoxyacetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiophene ring, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline or thiophene derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent due to its complex structure and functional groups.
Materials Science: The compound’s unique electronic properties could make it useful in the development of organic semiconductors or photovoltaic materials.
Biological Research: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with multiple molecular targets.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide would depend on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or DNA, depending on its functional groups and overall structure.
Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-acetamide share the thiophene ring and exhibit similar reactivity.
Quinoline Derivatives: Compounds such as quinoline-2-carboxamide and quinoline-2-acetamide share the quinoline core and have similar biological activities.
Uniqueness
2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is unique due to the combination of the quinoline core, thiophene ring, and phenoxy group, which imparts distinct electronic and steric properties. This unique structure may result in specific interactions with biological targets and unique applications in materials science.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-16-6-2-3-8-20(16)28-15-22(26)24-18-10-11-19-17(14-18)7-4-12-25(19)23(27)21-9-5-13-29-21/h2-3,5-6,8-11,13-14H,4,7,12,15H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLDPHMMZFIGON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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